Tert-butoxyacetylene

Descripción general

Descripción

Tert-butoxyacetylene, also known as di-tert-butoxyacetylene, is an organic compound with the formula (CH₃)₃COC≡COC(CH₃)₃. It is a pale yellow liquid and one of the more stable dialkoxyacetylenes. Unlike other dialkoxyacetylenes, which are highly labile and polymerize quickly, this compound is relatively stable .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butoxyacetylene can be synthesized from trans-2,3-dichloro-1,4-dioxane through a multi-step process. The initial step involves heating trans-2,3-dichloro-1,4-dioxane with tert-butyl alcohol under reflux in the presence of anhydrous potassium carbonate. This reaction yields a mixture of cis- and trans-2,3-di-tert-butoxy-1,4-dioxanes. The dioxane ring is then cleaved using phosphorus pentachloride, followed by the addition of liquid ammonia to produce 1,2-di-tert-butoxy-1,2-dichloroethane. Finally, dehydrochlorination with potassium tert-butoxide yields this compound .

Industrial Production Methods

The stability of this compound makes it suitable for large-scale production compared to other dialkoxyacetylenes .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butoxyacetylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can yield alkanes or alkenes.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

TBA is primarily utilized in the synthesis of complex organic molecules. It serves as a versatile building block for various chemical transformations, including:

- Alkyne Synthesis : TBA can be used to synthesize more complex alkynes through coupling reactions.

- Functional Group Transformations : It can participate in reactions such as nucleophilic additions and eliminations, facilitating the introduction of functional groups into organic molecules.

Case Study: Synthesis of Alkynes

A notable example involves the use of TBA in the synthesis of substituted alkynes. Researchers have reported successful reactions where TBA acts as a coupling partner with halides to produce desired alkynes with high yields .

Biological Applications

Research into the biological activities of TBA derivatives has shown potential for therapeutic applications. The compound's derivatives are being studied for their effects on various biological systems, particularly in drug development.

- Drug Development : Ongoing studies are exploring TBA's potential as a precursor for pharmaceuticals, particularly in creating compounds with anti-cancer properties.

- Biological Activity : Some derivatives have exhibited promising results in preclinical trials for their ability to inhibit specific enzymes related to cancer progression .

Material Science Applications

In addition to its use in organic synthesis and medicinal chemistry, TBA is also significant in material science:

- Polymer Chemistry : TBA can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.

- Coatings and Adhesives : Its chemical structure allows for modifications that improve the performance of coatings and adhesives used in industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Organic Synthesis | Alkyne Synthesis | Coupling reactions with halides |

| Medicinal Chemistry | Drug Development | Anti-cancer compounds |

| Biological Activity | Enzyme Inhibition | Preclinical trials on enzyme inhibitors |

| Material Science | Polymer Chemistry | Enhancements in mechanical properties |

| Coatings and Adhesives | Performance Improvement | Modifications for industrial applications |

Mecanismo De Acción

The mechanism by which tert-butoxyacetylene exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the tert-butyl groups provides steric hindrance, which can influence the reaction pathways and outcomes .

Comparación Con Compuestos Similares

Similar Compounds

Dimethoxyacetylene: Highly labile and polymerizes quickly.

Di-tert-butoxyethyne: Similar structure but different reactivity patterns.

Tert-butylacetylene: Used in different applications but shares some chemical properties.

Uniqueness

Tert-butoxyacetylene is unique due to its stability compared to other dialkoxyacetylenes. This stability makes it a valuable synthetic intermediate and allows for its use in a wider range of applications .

Actividad Biológica

Tert-butoxyacetylene is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound, characterized by its unique structure, can be synthesized through various methods. One notable synthesis involves the bromination of tert-butylethylene followed by double dehydrobromination, yielding high purity and yield rates . The compound serves as a versatile synthetic reagent, particularly in the formation of propargyl alcohols and related compounds.

Anticancer Potential

Recent studies have evaluated the anticancer properties of this compound derivatives. For instance, a series of L-γ-methyleneglutamic acid amides, including tert-butyl esters, were synthesized and tested against various breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). These compounds demonstrated significant suppression of cancer cell growth but were less potent than established treatments like tamoxifen . Notably, the efficacy varied across different cell lines, indicating a complex interaction between the compound and cellular mechanisms.

Antifungal Activity

This compound derivatives have also shown promising antifungal activity. A specific derivative, SF 86-327, was developed featuring an acetylene group conjugated with an allylamine double bond. This compound exhibited enhanced antifungal effects in vitro and in vivo against dermatophytes in guinea pigs . The mechanism of action involves inhibition of fungal squalene epoxidase, a key enzyme in ergosterol biosynthesis.

Case Studies

- Breast Cancer Cell Lines : In a study evaluating the growth inhibition of breast cancer cells by tert-butyl esters of L-γ-methyleneglutamic acid amides:

- Antifungal Efficacy : The compound SF 86-327 was assessed for its antifungal properties:

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Its derivatives have been found to inhibit critical enzymes such as squalene epoxidase in fungi .

- Cellular Interaction : The compound's ability to interact with cellular membranes enhances its bioavailability and efficacy against cancer cell lines .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | Target Organism/Cell Line | Mechanism | Efficacy |

|---|---|---|---|---|

| Anticancer | Tert-butyl esters | MCF-7, SK-BR-3, MDA-MB-231 | Growth inhibition | Moderate |

| Antifungal | SF 86-327 | Dermatophytes (Guinea Pig) | Inhibition of squalene epoxidase | High |

Propiedades

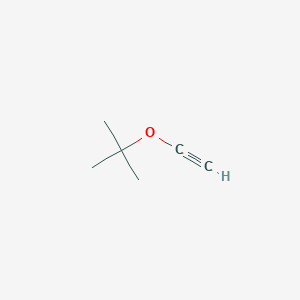

IUPAC Name |

2-ethynoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-7-6(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYDIZHDEOYYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447517 | |

| Record name | TERT-BUTOXYACETYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89489-28-1 | |

| Record name | TERT-BUTOXYACETYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.